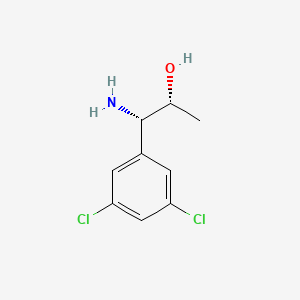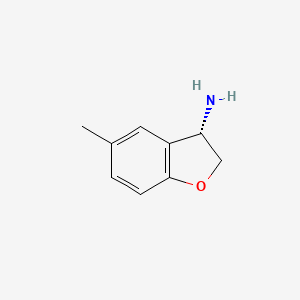
3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl group. Compounds like this are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the Trifluorophenyl Group: This step often involves a substitution reaction where a trifluorophenyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions might target the carbonyl group in the Boc-protected amino group.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.
Biology
In biological research, derivatives of this compound might be used to study enzyme interactions or as probes in biochemical assays.
Medicine
In medicinal chemistry, compounds like this are often explored for their potential as drug candidates, particularly in the development of inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluorophenyl group could enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(2,4,5-trifluorophenyl)propanoic acid: Lacks the Boc protection.
3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the trifluorophenyl group.
Uniqueness
The presence of both the Boc-protected amino group and the trifluorophenyl group makes 3-((Tert-butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid unique. The Boc group provides stability and ease of handling, while the trifluorophenyl group can enhance biological activity and specificity.
Propiedades
Fórmula molecular |
C14H16F3NO4 |
|---|---|
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(6-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,21)(H,19,20) |
Clave InChI |
DPGBOJSAWDCVFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)

![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)





![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)





